1-(4-Fluoro-3-methylbenzyl)azetidine
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Overview
Description
1-(4-Fluoro-3-methylbenzyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics. The presence of a fluoro and methyl group on the benzyl moiety further enhances the compound’s chemical properties, making it a valuable entity in various scientific research and industrial applications .
Preparation Methods
The synthesis of 1-(4-Fluoro-3-methylbenzyl)azetidine can be achieved through several synthetic routes. . This reaction is efficient for synthesizing functionalized azetidines. Another approach involves the use of metalated azetidines and practical C(sp3)–H functionalization . Industrial production methods often utilize microwave irradiation and solid support techniques to enhance reaction efficiency and yield .
Chemical Reactions Analysis
1-(4-Fluoro-3-methylbenzyl)azetidine undergoes various chemical reactions due to its strained ring structure. Some of the common reactions include:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form N-oxides.
Reduction: Reduction reactions using lithium aluminum hydride (LiAlH4) can convert the azetidine ring to a more stable amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, especially with halogenated reagents.
Ring-Opening Reactions: The ring strain makes azetidines susceptible to ring-opening reactions with nucleophiles, leading to the formation of various functionalized products.
Scientific Research Applications
1-(4-Fluoro-3-methylbenzyl)azetidine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its unique structural features.
Medicine: Azetidines, including this compound, are explored for their potential as therapeutic agents, particularly in the development of antiviral and anticancer drugs.
Industry: The compound is utilized in the production of polymers and materials with specific properties, such as enhanced strength and stability
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-3-methylbenzyl)azetidine is primarily driven by its ability to interact with biological targets through its nitrogen atom and the fluoro group. The ring strain facilitates the formation of reactive intermediates, which can bind to enzymes or receptors, modulating their activity. The molecular targets and pathways involved often include enzyme inhibition and receptor modulation, leading to various biological effects .
Comparison with Similar Compounds
1-(4-Fluoro-3-methylbenzyl)azetidine can be compared with other azetidines and related compounds:
Aziridines: Aziridines are three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Pyrrolidines are five-membered nitrogen-containing heterocycles with significantly lower ring strain and reactivity.
Similar Compounds: Other similar compounds include azetidine-2-carboxylic acid and azetidine-3-carboxylic acid, which share the azetidine core but differ in their functional groups and reactivity.
Properties
Molecular Formula |
C11H14FN |
---|---|
Molecular Weight |
179.23 g/mol |
IUPAC Name |
1-[(4-fluoro-3-methylphenyl)methyl]azetidine |
InChI |
InChI=1S/C11H14FN/c1-9-7-10(3-4-11(9)12)8-13-5-2-6-13/h3-4,7H,2,5-6,8H2,1H3 |
InChI Key |
AKSFMNQJWOMOFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2CCC2)F |
Origin of Product |
United States |
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